IWP-O1

Descripción

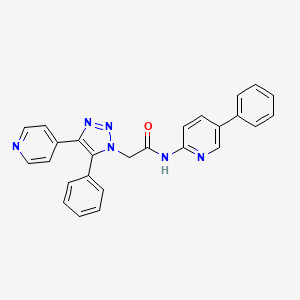

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

N-(5-phenylpyridin-2-yl)-2-(5-phenyl-4-pyridin-4-yltriazol-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20N6O/c33-24(29-23-12-11-22(17-28-23)19-7-3-1-4-8-19)18-32-26(21-9-5-2-6-10-21)25(30-31-32)20-13-15-27-16-14-20/h1-17H,18H2,(H,28,29,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYYDQHBKIHQHEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(C=C2)NC(=O)CN3C(=C(N=N3)C4=CC=NC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of IWP-O1 in the Wnt Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Wnt signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers, making it a key target for therapeutic intervention. IWP-O1 is a highly potent small molecule inhibitor of the Wnt pathway that acts by targeting Porcupine (PORCN), a membrane-bound O-acyltransferase. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, its impact on Wnt protein processing and secretion, and its downstream effects on the canonical Wnt signaling cascade. This document includes quantitative data on this compound's activity, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to the Wnt Signaling Pathway

The Wnt signaling pathway is a complex network of proteins that plays a crucial role in cell proliferation, differentiation, migration, and polarity. The canonical Wnt pathway is initiated by the binding of a Wnt ligand to a Frizzled (FZD) receptor and its co-receptor, low-density lipoprotein receptor-related protein 5 or 6 (LRP5/6). This binding event leads to the recruitment of the Dishevelled (Dvl) protein and the subsequent inhibition of the β-catenin destruction complex, which consists of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β). In the absence of a Wnt signal, this complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon Wnt stimulation, the destruction complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm and its translocation to the nucleus. In the nucleus, β-catenin acts as a transcriptional co-activator by binding to T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors, leading to the expression of Wnt target genes, such as c-Myc and Cyclin D1, which promote cell proliferation.

A critical and indispensable step in the activation of the Wnt signaling pathway is the post-translational modification of Wnt proteins. Porcupine (PORCN), a resident enzyme of the endoplasmic reticulum, is a membrane-bound O-acyltransferase that catalyzes the addition of a palmitoleoyl group to a conserved serine residue on Wnt ligands. This lipid modification is essential for the binding of Wnt proteins to their carrier protein, Wntless (WLS), and their subsequent secretion from the cell.

This compound: A Potent Inhibitor of Porcupine (PORCN)

This compound is a small molecule that potently and selectively inhibits the enzymatic activity of PORCN. By targeting PORCN, this compound prevents the palmitoylation of Wnt proteins, thereby trapping them in the endoplasmic reticulum and blocking their secretion. This leads to a comprehensive shutdown of both autocrine and paracrine Wnt signaling.

Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of the O-acyltransferase activity of PORCN. This inhibition prevents the transfer of palmitoleic acid from its CoA donor to the conserved serine residue on nascent Wnt proteins. Without this essential lipid modification, Wnt ligands are unable to be recognized and transported by the Wntless (WLS) protein from the endoplasmic reticulum to the Golgi apparatus for secretion. Consequently, all Wnt-dependent signaling pathways are effectively blocked at their origin.

Downstream Effects on Wnt Signaling

The inhibition of Wnt secretion by this compound leads to a cascade of downstream effects consistent with the blockade of the canonical Wnt pathway. These effects include:

-

Reduced Phosphorylation of LRP6 and Dvl2/3: Upon Wnt binding, the co-receptor LRP6 and the cytoplasmic protein Dvl become phosphorylated, which are key early events in pathway activation. Treatment with this compound effectively suppresses the phosphorylation of both LRP6 and Dvl2/3 in a dose-dependent manner.[1][2]

-

Stabilization of the β-catenin Destruction Complex: In the absence of secreted Wnt ligands, the β-catenin destruction complex remains active, leading to the continuous phosphorylation and degradation of β-catenin.

-

Decreased Nuclear β-catenin: The ultimate consequence of this compound treatment is a reduction in the levels of nuclear β-catenin, preventing the transcription of TCF/LEF target genes.

Quantitative Data

This compound is a highly potent inhibitor of Wnt signaling. Its activity has been characterized in various cellular assays.

| Parameter | Cell Line | Value | Reference |

| EC50 | L-Wnt-STF | 80 pM | [1][2] |

| IC25 | CAL 27 (Tongue SCC) | 1.0 µM | |

| IC25 | SCC-25 (Tongue SCC) | 10.0 µM | |

| IC25 | BICR 22 (Tongue SCC) | 3.0 µM |

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the mechanism of action of this compound.

Wnt/β-catenin Reporter Assay (L-Wnt-STF Cells)

This assay measures the activity of the canonical Wnt pathway by quantifying the expression of a luciferase reporter gene under the control of a TCF/LEF responsive element.

Materials:

-

L-Wnt-STF cells (stably expressing a TCF/LEF-luciferase reporter)

-

DMEM with 10% FBS and 1% Penicillin/Streptomycin

-

This compound stock solution (in DMSO)

-

96-well white, clear-bottom plates

-

Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega)

-

Luminometer

Procedure:

-

Seed L-Wnt-STF cells in a 96-well plate at a density of 2 x 104 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

-

Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept below 0.1%.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO) to the respective wells.

-

Incubate the plate for an additional 24-48 hours at 37°C in a 5% CO2 incubator.

-

Equilibrate the plate and the luciferase assay reagent to room temperature.

-

Add 100 µL of the luciferase assay reagent to each well.

-

Mix the contents of the wells by gentle shaking for 2 minutes to ensure complete cell lysis.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the EC50 value by plotting the luminescence signal against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.

Western Blot Analysis of p-LRP6 and p-Dvl2

This protocol describes the detection of phosphorylated LRP6 and Dvl2 in cell lysates by Western blotting to assess the inhibition of upstream Wnt signaling events.

Materials:

-

HeLa cells or other suitable cell line

-

DMEM with 10% FBS and 1% Penicillin/Streptomycin

-

Wnt3a conditioned medium or recombinant Wnt3a

-

This compound stock solution (in DMSO)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% BSA in TBST)

-

Primary antibodies: anti-phospho-LRP6 (Ser1490), anti-LRP6, anti-phospho-Dvl2, anti-Dvl2, anti-β-actin

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Pre-treat cells with varying concentrations of this compound or vehicle control for 2-4 hours.

-

Stimulate the cells with Wnt3a conditioned medium or recombinant Wnt3a for 30-60 minutes.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Wnt Secretion Assay (Gaussia Luciferase)

This assay directly measures the amount of secreted Wnt protein from cells using a Wnt protein fused to a secreted luciferase, such as Gaussia luciferase.

Materials:

-

HEK293T cells or other easily transfectable cell line

-

Expression vector for Wnt3a-Gaussia luciferase fusion protein

-

Transfection reagent

-

Opti-MEM or other serum-free medium

-

This compound stock solution (in DMSO)

-

96-well white, opaque plates

-

Gaussia luciferase assay reagent (containing coelenterazine)

-

Luminometer

Procedure:

-

Seed HEK293T cells in a 24-well plate.

-

Transfect the cells with the Wnt3a-Gaussia luciferase expression vector using a suitable transfection reagent according to the manufacturer's protocol.

-

After 24 hours, replace the medium with fresh complete medium containing varying concentrations of this compound or vehicle control.

-

Incubate the cells for another 24 hours.

-

Collect the conditioned medium from each well.

-

Transfer 20 µL of the conditioned medium from each sample to a 96-well white, opaque plate.

-

Add 50 µL of Gaussia luciferase assay reagent to each well.

-

Immediately measure the luminescence using a plate-reading luminometer.

-

To normalize for cell viability, a cell viability assay (e.g., CellTiter-Glo) can be performed on the cells remaining in the 24-well plate.

-

Calculate the percentage of Wnt secretion inhibition relative to the vehicle control.

Off-Target Activity and Selectivity

A comprehensive analysis of the off-target profile of this compound from large-scale kinome screening or selectivity panel assays is not publicly available at the time of this writing. As with any small molecule inhibitor, the potential for off-target effects should be considered. For Porcupine inhibitors in general, on-target side effects related to the inhibition of Wnt signaling in normal tissues, such as the gastrointestinal tract and bone, have been observed in preclinical and clinical studies of other PORCN inhibitors like LGK974. These effects are typically dose-dependent. Researchers and drug developers should perform their own comprehensive selectivity and safety profiling to fully characterize the therapeutic window of this compound for their specific application.

Conclusion

This compound is a powerful and highly potent research tool for studying the roles of Wnt signaling in various biological processes. Its mechanism of action, through the direct inhibition of the essential Wnt-modifying enzyme Porcupine, provides a robust method for blocking all Wnt-dependent signaling. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies and to further explore the therapeutic potential of targeting the Wnt pathway. Further investigation into the in vivo efficacy, safety, and off-target profile of this compound is warranted to fully assess its potential as a clinical candidate.

References

IWP-O1: A Potent Inhibitor of Wnt Protein Secretion for Research and Drug Development

An In-depth Technical Guide on the Function, Mechanism, and Application of the Porcupine Inhibitor IWP-O1

Abstract

This compound is a highly potent, small-molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase crucial for the palmitoylation and subsequent secretion of Wnt signaling proteins. By targeting PORCN, this compound effectively blocks the entire Wnt signaling cascade at its origin, making it an invaluable tool for studying Wnt-dependent biological processes and a promising candidate for the development of therapeutics targeting Wnt-driven diseases, including various cancers. This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental applications of this compound, tailored for researchers, scientists, and drug development professionals.

Introduction to this compound and the Wnt Signaling Pathway

The Wnt signaling pathway is a highly conserved signal transduction pathway that plays a critical role in embryonic development, tissue homeostasis, and regeneration. Dysregulation of this pathway is implicated in a multitude of diseases, most notably cancer. The secretion of Wnt proteins is a key regulatory step in this cascade. Wnt proteins undergo essential post-translational modifications, including palmitoylation by the enzyme Porcupine (PORCN), which is a prerequisite for their secretion from the cell and subsequent binding to Frizzled receptors on target cells.

This compound is a member of the "Inhibitor of Wnt Production" (IWP) class of compounds. It specifically targets and inhibits PORCN, thereby preventing the palmitoylation of Wnt ligands. This leads to the retention of Wnt proteins within the endoplasmic reticulum and a subsequent blockade of both canonical (β-catenin-dependent) and non-canonical (β-catenin-independent) Wnt signaling.

Mechanism of Action of this compound

This compound functions as a highly selective and potent antagonist of the Porcupine enzyme. The primary mechanism involves the direct inhibition of the O-acyltransferase activity of PORCN. This enzymatic activity is responsible for the attachment of a palmitoleoyl group to a conserved serine residue on Wnt proteins. This lipid modification is critical for the proper folding, trafficking, and secretion of Wnt ligands.

By inhibiting PORCN, this compound effectively traps Wnt proteins in their inactive, unpalmitoylated state within the endoplasmic reticulum, preventing their entry into the secretory pathway. Consequently, the concentration of secreted Wnt proteins in the extracellular space is significantly reduced, leading to a shutdown of downstream Wnt signaling in both an autocrine and paracrine manner. This blockade manifests in the suppression of key downstream events, such as the phosphorylation of Dishevelled (Dvl) and Low-density lipoprotein receptor-related protein 6 (LRP6).[1]

Quantitative Data

This compound is characterized by its high potency, with activity observed at picomolar to nanomolar concentrations in various cellular assays.

| Parameter | Cell Line | Value | Assay Type |

| EC50 | L-Wnt-STF | 80 pM | Wnt Signaling Reporter Assay |

| IC25 | CAL 27 (Tongue Cancer) | 1.0 µM | MTS Viability Assay |

| IC25 | SCC-25 (Tongue Cancer) | 10.0 µM | MTS Viability Assay |

| IC25 | BICR 22 (Tongue Cancer) | 3.0 µM | MTS Viability Assay |

Metabolic Stability:

This compound, featuring a 1,2,3-triazole core, demonstrates significantly improved metabolic stability in murine liver S9 fractions and plasma compared to other Porcupine inhibitors.[1] This enhanced stability makes it a more suitable candidate for in vivo studies in mouse models.[1]

Experimental Protocols

Wnt Signaling Reporter Assay

This assay is used to quantify the activity of the canonical Wnt signaling pathway. A common method involves using a cell line, such as L-Wnt-STF cells, which are stably transfected with a TCF/LEF-responsive luciferase reporter construct.

Materials:

-

L-Wnt-STF cells

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

Wnt3a conditioned media (or recombinant Wnt3a)

-

96-well white, clear-bottom plates

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Cell Seeding: Seed L-Wnt-STF cells in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to adhere overnight.

-

Compound Treatment: The following day, replace the medium with fresh medium containing varying concentrations of this compound or DMSO as a vehicle control. Incubate for 1-2 hours.

-

Wnt Stimulation: Add Wnt3a conditioned media or recombinant Wnt3a to the wells to stimulate Wnt signaling.

-

Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

Data Analysis: Normalize the luciferase readings to a control (e.g., total protein concentration or a co-transfected control reporter) and plot the data to determine the EC50 value of this compound.

Western Blot Analysis of Dvl2/3 and LRP6 Phosphorylation

This protocol is used to assess the effect of this compound on the phosphorylation status of key downstream components of the Wnt signaling pathway.

Materials:

-

HeLa cells (or other suitable cell line)

-

This compound

-

Wnt3a conditioned media

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-phospho-Dvl2/3, anti-total-Dvl2/3, anti-phospho-LRP6, anti-total-LRP6, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Culture and Treatment: Culture HeLa cells to 70-80% confluency. Treat the cells with this compound or DMSO for 2-4 hours, followed by stimulation with Wnt3a conditioned media for 30-60 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Applications in Research and Drug Development

This compound's specific mechanism of action makes it a versatile tool for a wide range of applications:

-

Cancer Research: Given the frequent upregulation of Wnt signaling in various cancers (e.g., colorectal, breast, pancreatic), this compound is used to probe the role of Wnt signaling in tumor initiation, progression, and metastasis. It is also being investigated as a potential therapeutic agent, either alone or in combination with other anti-cancer drugs.

-

Stem Cell Biology: The Wnt pathway is fundamental for maintaining stem cell pluripotency and directing differentiation. This compound is used to modulate Wnt signaling to control stem cell fate and to study the mechanisms of tissue regeneration.

-

Developmental Biology: As a potent inhibitor of a key developmental pathway, this compound is employed to study the roles of Wnt signaling in embryonic development and organogenesis.

-

Drug Discovery: this compound serves as a reference compound in high-throughput screens for novel Wnt pathway inhibitors. Its well-defined mechanism of action allows for the validation and characterization of new chemical entities targeting this pathway.

Conclusion

This compound is a powerful and specific chemical probe for the study of Wnt signaling. Its ability to potently inhibit Porcupine and consequently block the secretion of all Wnt ligands provides a robust method for interrogating the multifaceted roles of this critical pathway in health and disease. For researchers and drug developers, this compound represents an indispensable tool for elucidating the complexities of Wnt biology and for advancing the development of novel therapeutics targeting Wnt-dependent pathologies.

References

IWP-O1: A Potent and Selective Inhibitor of Porcupine for Modulating Wnt Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Wnt signaling pathway is a critical regulator of embryonic development, adult tissue homeostasis, and its dysregulation is implicated in numerous diseases, including cancer. A key step in the secretion and subsequent activity of Wnt ligands is their post-translational palmitoylation, a process catalyzed by the membrane-bound O-acyltransferase Porcupine (PORCN). IWP-O1 has emerged as a highly potent and selective small molecule inhibitor of PORCN. By preventing the palmitoylation and subsequent secretion of Wnt proteins, this compound provides a powerful tool to probe the function of Wnt signaling and offers a promising therapeutic strategy for Wnt-driven diseases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy, and detailed experimental protocols for its characterization.

Introduction

The Wnt family of secreted glycolipoproteins plays a pivotal role in a multitude of cellular processes, including cell proliferation, differentiation, migration, and polarity.[1] The canonical Wnt/β-catenin signaling cascade is initiated by the binding of a Wnt ligand to its cell surface receptors, Frizzled (Fz) and Low-density lipoprotein receptor-related protein 5 or 6 (LRP5/6).[2][3] This interaction leads to the inhibition of a destruction complex, resulting in the stabilization and nuclear translocation of β-catenin, which then activates the transcription of Wnt target genes.[4]

A crucial and indispensable step for the biological activity of all Wnt proteins is their modification with a palmitoleoyl group on a conserved serine residue.[5] This lipid modification is catalyzed by the enzyme Porcupine (PORCN), a multi-pass transmembrane protein residing in the endoplasmic reticulum.[6][7] The addition of the fatty acid is essential for the binding of Wnt proteins to their chaperone Wntless (Wls) and their subsequent secretion from the cell.[8] Consequently, inhibition of PORCN presents an attractive therapeutic strategy to globally suppress Wnt signaling in pathological contexts.

This compound is a potent and specific inhibitor of PORCN.[4][9] Its mechanism of action involves the direct inhibition of PORCN's acyltransferase activity, thereby preventing the palmitoylation of Wnt ligands. This leads to the retention of Wnt proteins within the endoplasmic reticulum and a subsequent blockade of their secretion and downstream signaling.[9][10]

Mechanism of Action of this compound

This compound exerts its inhibitory effect on the Wnt signaling pathway by directly targeting the enzymatic activity of PORCN. This blockade of PORCN function sets off a cascade of events that ultimately curtails Wnt-dependent cellular responses.

Inhibition of Wnt Palmitoylation and Secretion

The primary molecular event initiated by this compound is the inhibition of the O-palmitoleoylation of Wnt proteins.[10] By binding to PORCN, this compound prevents the transfer of a palmitoleoyl group from palmitoleoyl-CoA to a conserved serine residue on nascent Wnt polypeptide chains within the endoplasmic reticulum.[8] This acylation is a prerequisite for the recognition and binding of Wnt proteins by the transmembrane cargo receptor Wntless (Wls), which is essential for their transport from the ER to the Golgi apparatus and eventual secretion.[11] Consequently, in the presence of this compound, Wnt proteins remain unlipidated and are retained within the ER, leading to a significant reduction in their secretion into the extracellular space.

Downstream Effects on Wnt Signaling

The inhibition of Wnt secretion by this compound leads to a profound suppression of downstream Wnt signaling events. By preventing Wnt ligands from reaching their cognate Frizzled and LRP5/6 receptors on the cell surface, this compound effectively blocks the initiation of the signaling cascade. This results in the constitutive activity of the β-catenin destruction complex, which comprises Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β).

Key downstream consequences of this compound treatment include:

-

Suppression of LRP6 Phosphorylation: Activation of the Wnt pathway normally induces the phosphorylation of the LRP6 co-receptor at multiple sites, a critical step in signal transduction. This compound treatment has been shown to suppress the phosphorylation of LRP6.[2][4]

-

Inhibition of Dishevelled (Dvl) Phosphorylation: Dishevelled is a key cytoplasmic scaffold protein that is phosphorylated upon Wnt receptor activation. This compound effectively suppresses the phosphorylation of Dvl2 and Dvl3 in cells.[2][4]

-

Prevention of β-catenin Accumulation: With the destruction complex remaining active, β-catenin is continuously phosphorylated, ubiquitinated, and targeted for proteasomal degradation. This prevents its accumulation in the cytoplasm and subsequent translocation to the nucleus.[10]

The overall effect is a comprehensive blockade of both canonical and non-canonical Wnt signaling pathways that are dependent on secreted Wnt ligands.

Quantitative Data

The efficacy of this compound as a PORCN inhibitor has been quantified in various cellular assays. The following tables summarize the available quantitative data for this compound.

| Parameter | Cell Line | Value | Assay Type | Reference |

| EC50 | L-Wnt-STF | 80 pM | Wnt/β-catenin reporter assay | [2][4][9] |

| IC25 | CAL 27 (Tongue Cancer) | 1.0 µM | MTS viability assay | [12] |

| IC25 | SCC-25 (Tongue Cancer) | 10.0 µM | MTS viability assay | [12] |

| IC25 | BICR 22 (Tongue Cancer) | 3.0 µM | MTS viability assay | [12] |

Table 1: In Vitro Efficacy of this compound.

| Parameter | System | Observation | Reference |

| Metabolic Stability | Murine liver S9 fractions and plasma | Significantly more stable than other identified PORCN inhibitors. | [4][9] |

Table 2: Metabolic Stability of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Wnt/β-catenin Reporter Assay (L-Wnt-STF Cells)

This assay is used to quantify the activity of the canonical Wnt/β-catenin signaling pathway. L-Wnt-STF cells are engineered to stably express a Wnt-responsive reporter construct (e.g., SuperTOPFlash) containing TCF/LEF binding sites upstream of a luciferase gene.

Materials:

-

L-Wnt-STF cells

-

DMEM with 10% FBS and appropriate antibiotics

-

This compound stock solution (in DMSO)

-

96-well white, clear-bottom tissue culture plates

-

Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega)

-

Luminometer

Protocol:

-

Cell Seeding: Seed L-Wnt-STF cells in a 96-well plate at a density of 2 x 104 cells per well in 100 µL of growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in growth medium. The final DMSO concentration should be kept below 0.1%.

-

Remove the old medium from the cells and add 100 µL of medium containing the desired concentrations of this compound or vehicle control (DMSO).

-

Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Measurement: Allow the plate to equilibrate to room temperature for 10-15 minutes.

-

Add 100 µL of luciferase assay reagent to each well.

-

Incubate for 5-10 minutes at room temperature to allow for cell lysis and signal stabilization.

-

Measure the luminescence of each well using a luminometer.

-

Data Analysis: Normalize the luciferase readings to a measure of cell viability (e.g., using a CellTiter-Glo® assay in a parallel plate) if cytotoxicity is expected. Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Western Blot for Phosphorylated LRP6 and Dvl2/3

This protocol describes the detection of phosphorylated LRP6 (p-LRP6) and phosphorylated Dvl2/3 (p-Dvl2/3) by Western blotting to assess the inhibitory effect of this compound on proximal Wnt signaling events.

Materials:

-

HeLa cells or other suitable cell line

-

DMEM with 10% FBS

-

This compound stock solution (in DMSO)

-

Wnt3a conditioned medium (as a positive control for pathway activation)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-LRP6 (Ser1490), anti-LRP6, anti-phospho-Dvl2, anti-Dvl2, anti-Dvl3, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Cell Culture and Treatment: Seed HeLa cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 24 hours). For positive controls, stimulate cells with Wnt3a conditioned medium for 1-2 hours before lysis.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in 100-200 µL of ice-cold RIPA buffer.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

-

Data Analysis: Quantify the band intensities for p-LRP6, LRP6, p-Dvl2/3, and the loading control. Normalize the phosphorylated protein levels to the total protein levels.

Wnt Secretion Assay

This assay directly measures the amount of Wnt protein secreted from cells into the culture medium.

Materials:

-

HEK293T cells (or other suitable cell line)

-

Expression plasmid for a tagged Wnt protein (e.g., Wnt3a-HA)

-

Transfection reagent

-

Opti-MEM or other serum-free medium

-

This compound stock solution (in DMSO)

-

ELISA kit for the tagged Wnt protein or Western blot reagents as described in Protocol 4.2.

Protocol:

-

Transfection: Seed HEK293T cells in a 12-well plate. The next day, transfect the cells with the Wnt3a-HA expression plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Compound Treatment: 6 hours post-transfection, replace the medium with fresh growth medium containing various concentrations of this compound or vehicle control.

-

Conditioned Medium Collection: After 24-48 hours of incubation, collect the conditioned medium from each well.

-

Centrifuge the conditioned medium at 1,000 x g for 5 minutes to pellet any detached cells. Transfer the supernatant to a fresh tube.

-

Quantification of Secreted Wnt:

-

ELISA: Use a commercially available ELISA kit specific for the tag on the Wnt protein (e.g., HA-tag) to quantify the amount of secreted Wnt3a in the conditioned medium.

-

Western Blot: Concentrate the conditioned medium (e.g., using centrifugal filter units). Run the concentrated medium on an SDS-PAGE gel and perform a Western blot using an anti-HA antibody to detect the secreted Wnt3a-HA.

-

-

Cell Lysis and Analysis (Optional): Lyse the cells from the same wells to analyze the intracellular levels of Wnt3a-HA as a control for protein expression.

-

Data Analysis: Compare the amount of secreted Wnt3a in the this compound-treated samples to the vehicle-treated control.

Mandatory Visualizations

The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts related to this compound and its experimental characterization.

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound on PORCN.

Caption: Experimental workflow for determining the efficacy of this compound using a Wnt reporter assay.

Conclusion

This compound is a powerful and highly potent research tool for the specific inhibition of PORCN and the consequent blockade of Wnt signaling. Its utility extends from fundamental studies of Wnt pathway biology to preclinical investigations in Wnt-addicted cancers. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies. The continued exploration of PORCN inhibitors like this compound holds significant promise for the development of novel therapeutics for a range of human diseases.

References

- 1. PORCN - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mesoscale.com [mesoscale.com]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. Tyrosine phosphorylation of LRP6 by Src and Fer inhibits Wnt/β-catenin signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Porcupine (PORCN): structural insights, functional mechanisms, and therapeutic potential in Wnt-driven diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biochemical Methods to Analyze Wnt Protein Secretion | Springer Nature Experiments [experiments.springernature.com]

- 12. PRI-724 and this compound Wnt Signaling Pathway Inhibitors Modulate the Expression of Glycolytic Enzymes in Tongue Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

The Role of IWP-O1 in Cell Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

IWP-O1 is a highly potent and specific small-molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase. PORCN plays a crucial role in the palmitoylation of Wnt ligands, a post-translational modification essential for their secretion and subsequent activation of Wnt signaling pathways. By inhibiting PORCN, this compound effectively blocks the secretion of all Wnt ligands, leading to a comprehensive shutdown of Wnt-dependent signaling cascades. This mechanism of action makes this compound a valuable tool for studying the physiological and pathological roles of Wnt signaling and a potential therapeutic agent for diseases characterized by aberrant Wnt pathway activation, such as various cancers.

Introduction

The Wnt signaling pathway is a highly conserved signal transduction pathway that plays a critical role in embryonic development, tissue homeostasis, and regeneration. Dysregulation of this pathway is implicated in a wide range of human diseases, including cancer, fibrosis, and neurodegenerative disorders. The secretion of Wnt proteins is a key regulatory step in this pathway and is dependent on their palmitoylation by the enzyme Porcupine (PORCN). This compound has emerged as a powerful chemical probe to dissect the intricacies of Wnt signaling and as a promising candidate for therapeutic development. This technical guide provides an in-depth overview of the core functions of this compound, its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its use in cell signaling research.

Mechanism of Action of this compound

This compound functions as a selective inhibitor of PORCN. The binding of this compound to PORCN prevents the attachment of a palmitoleoyl group to a conserved serine residue on Wnt proteins. This lipid modification is indispensable for the interaction of Wnt proteins with the Wntless (WLS) receptor, which is responsible for chaperoning Wnt ligands from the endoplasmic reticulum to the cell surface for secretion. Consequently, in the presence of this compound, Wnt proteins are retained within the cell, unable to engage with their cognate Frizzled (FZD) and Low-density lipoprotein receptor-related protein 5/6 (LRP5/6) co-receptors on target cells. This blockade of Wnt secretion leads to the inhibition of downstream signaling events, including the stabilization and nuclear translocation of β-catenin, and the subsequent transcription of Wnt target genes.

Quantitative Data

The potency of this compound has been evaluated in various cellular contexts. The following tables summarize the key quantitative data regarding the activity of this compound.

| Cell Line | Assay Type | Value | Reference |

| L-Wnt-STF | Wnt Signaling Reporter Assay | 80 pM (EC50) | [1][2] |

| CAL 27 (Tongue Cancer) | MTS Viability Assay | 1.0 µM (IC25) | [3] |

| SCC-25 (Tongue Cancer) | MTS Viability Assay | 10.0 µM (IC25) | [3] |

| BICR 22 (Tongue Cancer) | MTS Viability Assay | 3.0 µM (IC25) | [3] |

Table 1: Potency of this compound in Cellular Assays

| Cellular Event | Cell Line | Concentration | Effect | Reference |

| Phosphorylation of Dvl2/3 | HeLa | Not Specified | Suppression | [1][2] |

| Phosphorylation of LRP6 | HeLa | Not Specified | Suppression | [1][2] |

| Expression of Glycolytic Enzymes (PFKM, PKM2, LDHA) | Tongue Cancer Cell Lines | IC25 concentrations | Downregulation of mRNA and protein levels | [3] |

Table 2: Cellular Effects of this compound

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action of this compound and typical experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Caption: Inhibition of Wnt Signaling by this compound.

Caption: In Vitro Experimental Workflow for this compound.

Experimental Protocols

Cell Culture and this compound Treatment

-

Cell Seeding: Plate cancer cell lines (e.g., HeLa, CAL 27, SCC-25, BICR 22) in appropriate growth medium in 6-well, 12-well, or 96-well plates, depending on the downstream application. Allow cells to adhere and reach 60-70% confluency.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute the stock solution in culture medium to achieve the desired final concentrations.

-

Treatment: Remove the growth medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle control (DMSO).

-

Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

Western Blot Analysis for Phospho-LRP6 and Phospho-Dvl2

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% BSA or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-LRP6, phospho-Dvl2, total LRP6, total Dvl2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qPCR) for Wnt Target Genes (Axin2, Lgr5)

-

RNA Extraction: Following this compound treatment, extract total RNA from the cells using a commercial RNA isolation kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using a SYBR Green-based master mix and primers specific for AXIN2, LGR5, and a housekeeping gene (e.g., GAPDH or ACTB).

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.

Cell Viability Assay (MTS Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 72 hours).

-

MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the data using non-linear regression.

Conclusion

This compound is a powerful and specific inhibitor of the Wnt signaling pathway, acting at the crucial step of Wnt ligand secretion. Its high potency and well-defined mechanism of action make it an indispensable tool for researchers studying the multifaceted roles of Wnt signaling in health and disease. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate the effective use of this compound in the laboratory, ultimately contributing to a deeper understanding of Wnt-driven cellular processes and the development of novel therapeutic strategies.

References

The Porcupine Inhibitor IWP-O1: A Technical Guide to its Mechanism and Application in Modulating Wnt Protein Secretion

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Wnt signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Aberrant Wnt signaling is implicated in a multitude of diseases, including cancer. The secretion of Wnt proteins is a key regulatory step in this pathway and is dependent on a post-translational modification known as palmitoleoylation, a process catalyzed by the membrane-bound O-acyltransferase Porcupine (PORCN). IWP-O1 is a highly potent and specific small molecule inhibitor of PORCN. This technical guide provides an in-depth overview of the mechanism by which this compound inhibits Wnt protein secretion, detailed experimental protocols for studying its effects, and a summary of its quantitative impact on the Wnt signaling cascade.

Introduction to Wnt Protein Secretion and the Role of Porcupine

The nineteen members of the Wnt family of secreted glycoproteins are characterized by their hydrophobic nature, necessitating a specialized secretion pathway. Upon translation in the endoplasmic reticulum (ER), Wnt proteins undergo crucial post-translational modifications. A key modification is the attachment of a palmitoleoyl group to a conserved serine residue, a reaction catalyzed by the multi-pass transmembrane enzyme Porcupine (PORCN).[1][2] This acylation is essential for the binding of Wnt proteins to their carrier protein, Wntless (WLS), which chaperones them from the Golgi apparatus to the cell surface for secretion. Consequently, inhibition of PORCN activity effectively traps Wnt proteins within the ER, preventing their secretion and subsequent activation of downstream signaling pathways.

This compound: A Potent Inhibitor of Porcupine

This compound is a small molecule belonging to a class of potent PORCN inhibitors.[3] It functions by directly targeting and inactivating PORCN, thereby blocking the palmitoleoylation of Wnt proteins.[4][5] This inhibition leads to a complete halt of Wnt protein secretion. As a result, this compound effectively suppresses both canonical (β-catenin-dependent) and non-canonical Wnt signaling pathways.[3]

Quantitative Effects of this compound on Wnt Signaling

This compound exhibits high potency in inhibiting Wnt signaling. The following tables summarize key quantitative data on the efficacy of this compound.

| Parameter | Cell Line | Value | Reference |

| EC50 (Porcn inhibition) | L-Wnt-STF | 80 pM | [2][3] |

Table 1: Potency of this compound in a Wnt Reporter Cell Line.

| Downstream Effect | Cell Line | Observation | Reference |

| Dvl2/3 Phosphorylation | HeLa | Effectively suppressed | [2][3] |

| LRP6 Phosphorylation | HeLa | Suppressed | [2][3] |

| Wnt Target Gene Expression (e.g., AXIN2, c-MYC) | Gastric Cancer Cells (MKN28) | Downregulated | [6] |

Table 2: Qualitative and Quantitative Effects of this compound on Downstream Wnt Signaling Events.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on Wnt protein secretion and signaling.

Wnt-3a Secretion Assay (ELISA-based)

This protocol describes the quantification of secreted Wnt-3a in cell culture supernatant using a sandwich enzyme-linked immunosorbent assay (ELISA).

Materials:

-

Wnt-3a producing cell line (e.g., L-Wnt-3a cells)

-

Cell culture medium and supplements

-

This compound

-

Human WNT3A ELISA Kit (e.g., Aviva Systems Biology, OKEH01547 or similar)

-

Phosphate Buffered Saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed Wnt-3a producing cells in a multi-well plate at a density that allows for logarithmic growth during the experiment.

-

Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Conditioned Medium Collection: After a 24-48 hour incubation period, collect the cell culture supernatant (conditioned medium).

-

Sample Preparation: Centrifuge the conditioned medium to pellet any detached cells and debris. Collect the clear supernatant.

-

ELISA Protocol: a. Prepare standards and samples according to the ELISA kit manufacturer's instructions.[7] b. Add 100 µL of standards and samples to the pre-coated wells and incubate for 90 minutes at 37°C.[1] c. Wash the plate twice with the provided wash buffer.[1] d. Add 100 µL of biotin-labeled antibody working solution to each well and incubate for 60 minutes at 37°C.[1] e. Wash the plate three times with wash buffer.[1] f. Add 100 µL of HRP-Streptavidin Conjugate (SABC) working solution to each well and incubate for 30 minutes at 37°C.[1] g. Wash the plate five times with wash buffer.[1] h. Add 90 µL of TMB substrate solution to each well and incubate for 10-20 minutes at 37°C in the dark.[1] i. Add 50 µL of stop solution to each well.[1]

-

Data Acquisition: Immediately read the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate the concentration of Wnt-3a in the samples by comparing their absorbance to the standard curve.

Wnt Signaling Reporter Assay (SuperTOPFlash Luciferase Assay)

This assay measures the activity of the canonical Wnt pathway by quantifying the expression of a luciferase reporter gene under the control of TCF/LEF responsive elements.

Materials:

-

HEK293T cells (or other suitable cell line)

-

SuperTOPFlash and FOPFlash (negative control) reporter plasmids

-

Renilla luciferase plasmid (for normalization)

-

Transfection reagent (e.g., Lipofectamine)

-

Wnt3a conditioned medium (or recombinant Wnt3a)

-

This compound

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells in a white, clear-bottom 96-well plate.

-

Transfection: Co-transfect the cells with the SuperTOPFlash (or FOPFlash) and Renilla luciferase plasmids using a suitable transfection reagent.[8]

-

Treatment: After 24 hours, replace the medium with Wnt3a conditioned medium (or medium containing recombinant Wnt3a) and various concentrations of this compound or vehicle control.

-

Incubation: Incubate the cells for an additional 18-24 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the Dual-Luciferase Reporter Assay System.[9]

-

Luciferase Assay: a. Transfer the cell lysate to a luminometer plate. b. Add the luciferase assay reagent (containing luciferin) and measure the firefly luciferase activity.[9] c. Subsequently, add the Stop & Glo® reagent to quench the firefly luciferase reaction and simultaneously measure the Renilla luciferase activity.[9]

-

Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The ratio of TOPFlash to FOPFlash activity indicates the specific Wnt-dependent transcriptional activation.

Western Blotting for Phosphorylated LRP6 and Dvl2

This protocol details the detection of phosphorylated (activated) forms of the Wnt co-receptor LRP6 and the downstream signaling protein Dvl2.

Materials:

-

Cell line responsive to Wnt signaling (e.g., HeLa or L-Wnt-STF cells)

-

Wnt3a conditioned medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-LRP6 (Ser1490), anti-LRP6, anti-phospho-Dvl2, anti-Dvl2

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells and treat with Wnt3a conditioned medium in the presence or absence of this compound for a short period (e.g., 1-2 hours) to induce phosphorylation.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.[10]

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.[10]

-

SDS-PAGE and Transfer: a. Separate the protein lysates by SDS-PAGE. b. Transfer the proteins to a PVDF membrane.[10]

-

Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[10] b. Incubate the membrane with the primary antibody (e.g., anti-phospho-LRP6) overnight at 4°C.[10] c. Wash the membrane three times with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10] e. Wash the membrane three times with TBST.

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[10]

-

Analysis: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-LRP6).

Visualizations

Wnt Protein Secretion Pathway and Inhibition by this compound

Caption: Mechanism of this compound inhibition of Wnt protein secretion.

Experimental Workflow for Assessing this compound Activity

Caption: Workflow for evaluating this compound's effect on Wnt secretion and signaling.

Conclusion

This compound is a powerful research tool for dissecting the roles of Wnt signaling in various biological processes. Its high potency and specific mechanism of action make it an invaluable reagent for in vitro and in vivo studies. The experimental protocols provided in this guide offer a robust framework for investigating the effects of this compound and other potential modulators of the Wnt secretion pathway, aiding in the development of novel therapeutic strategies targeting Wnt-driven diseases.

References

- 1. assaygenie.com [assaygenie.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Inhibition of the Wnt palmitoyltransferase porcupine suppresses cell growth and downregulates the Wnt/β-catenin pathway in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. avivasysbio.com [avivasysbio.com]

- 8. jcancer.org [jcancer.org]

- 9. assaygenie.com [assaygenie.com]

- 10. researchgate.net [researchgate.net]

The Discovery and Development of IWP-O1: A Potent Inhibitor of Wnt Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

IWP-O1 is a highly potent small-molecule inhibitor of the Porcupine (Porcn) O-acyltransferase, a critical enzyme in the secretion of Wnt ligands. By preventing the palmitoylation of Wnt proteins, this compound effectively blocks their secretion and subsequent activation of Wnt signaling pathways. This guide provides a comprehensive overview of the discovery, mechanism of action, and key experimental data related to this compound, intended for professionals in the field of drug discovery and biomedical research.

Introduction

The Wnt signaling pathway plays a crucial role in embryonic development, adult tissue homeostasis, and its dysregulation is implicated in various diseases, including cancer.[1] The secretion of Wnt proteins is a key regulatory step in this pathway and is dependent on their post-translational modification by the enzyme Porcupine (Porcn).[1][2] Porcn is a membrane-bound O-acyltransferase that catalyzes the addition of a palmitoyl group to a conserved serine residue on Wnt proteins, a modification essential for their secretion and biological activity.[3] Small-molecule inhibitors of Porcn, therefore, represent a promising therapeutic strategy for modulating Wnt-driven processes.

This compound emerged from a drug discovery program aimed at developing potent and metabolically stable Porcn inhibitors.[1][3] It belongs to a triazole class of compounds and has demonstrated exceptional potency in inhibiting Wnt signaling in cellular assays.[1][4]

Quantitative Data

The inhibitory activity of this compound on the Wnt signaling pathway has been quantified using various cell-based assays. The key quantitative data is summarized in the table below.

| Assay | Cell Line | Parameter | Value | Reference(s) |

| Wnt Signaling Reporter Assay | L-Wnt-STF | EC50 | 80 pM | [1][4][5] |

| Inhibition of Dvl2/3 Phosphorylation | HeLa | - | Yes | [4][5] |

| Inhibition of LRP6 Phosphorylation | HeLa | - | Yes | [4][5] |

Mechanism of Action

This compound exerts its inhibitory effect by directly targeting the Porcupine (Porcn) enzyme. The proposed mechanism of action is illustrated in the signaling pathway diagram below.

Caption: Wnt Signaling Pathway and the inhibitory action of this compound.

By inhibiting Porcn, this compound prevents the palmitoylation of Wnt proteins, which is a prerequisite for their secretion from the cell.[1] This leads to a reduction in the concentration of extracellular Wnt ligands available to bind to their Frizzled receptors and LRP5/6 co-receptors.[1] Consequently, the downstream signaling cascade is suppressed, as evidenced by the decreased phosphorylation of key signaling components Dishevelled (Dvl) and LRP6.[4][5] This ultimately leads to the stabilization of the β-catenin destruction complex, promoting the degradation of β-catenin and preventing its accumulation in the nucleus, thereby inhibiting the transcription of Wnt target genes.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the activity of this compound.

L-Wnt-STF Cell Reporter Assay

This assay is used to quantify the activity of the canonical Wnt signaling pathway. L-Wnt-STF cells are engineered to stably express a Wnt-responsive reporter construct, typically a luciferase gene under the control of a TCF/LEF promoter.

Experimental Workflow:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Wnt-3a and R-spo1 conditioned media reporter assay [protocols.io]

- 4. This compound - Nordic Biosite [nordicbiosite.com]

- 5. nacalai.com [nacalai.com]

The Impact of IWP-O1 on β-Catenin Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the impact of IWP-O1, a potent inhibitor of Porcupine (PORCN), on the phosphorylation status of β-catenin. By elucidating the mechanism of action of this compound within the canonical Wnt signaling pathway, this document serves as a comprehensive resource for researchers investigating Wnt-driven pathologies and developing novel therapeutic interventions. Detailed experimental protocols, quantitative data summaries, and signaling pathway visualizations are presented to facilitate a thorough understanding of this compound's effects.

Introduction: The Role of Wnt Signaling and β-Catenin

The Wnt/β-catenin signaling pathway is a crucial regulator of embryonic development, cellular proliferation, and tissue homeostasis.[1] Dysregulation of this pathway is a hallmark of numerous cancers, including colorectal cancer.[2] Central to this pathway is the transcriptional coactivator β-catenin, the cytoplasmic levels of which are tightly controlled by a multi-protein "destruction complex."[3][4] In the absence of a Wnt signal, this complex, comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β), facilitates the sequential phosphorylation of β-catenin at specific serine and threonine residues (Ser45, Thr41, Ser37, and Ser33).[5] This phosphorylation event marks β-catenin for ubiquitination and subsequent proteasomal degradation, thus keeping its cytoplasmic concentration low.[3]

Upon binding of a Wnt ligand to its Frizzled (Fz) receptor and LRP5/6 co-receptor, the destruction complex is inactivated.[1] This inactivation prevents the phosphorylation of β-catenin, leading to its accumulation in the cytoplasm, translocation to the nucleus, and activation of Wnt target genes.[1]

This compound: Mechanism of Action

This compound is a highly potent small molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase.[6] PORCN is essential for the palmitoylation of Wnt ligands, a critical post-translational modification required for their secretion and subsequent biological activity.[7] By inhibiting PORCN, this compound effectively blocks the secretion of all Wnt proteins, thereby preventing the activation of Wnt signaling pathways at their origin.[6][8]

The inhibitory effect of this compound on Wnt secretion leads to the suppression of downstream signaling events. Specifically, treatment with this compound has been shown to suppress the phosphorylation of Dishevelled (Dvl) and the Wnt co-receptor LRP6, which are key steps in the transduction of the Wnt signal.[6][8] As a consequence of this upstream blockade, the β-catenin destruction complex remains active, leading to the continued phosphorylation and degradation of β-catenin.

Impact of this compound on β-Catenin Phosphorylation

By preventing the Wnt-mediated inactivation of the β-catenin destruction complex, this compound treatment indirectly leads to an increase in the levels of phosphorylated β-catenin. The active destruction complex, particularly the kinase GSK3β, continues to phosphorylate β-catenin at the Ser33, Ser37, and Thr41 residues.[7] This sustained phosphorylation ensures that β-catenin is recognized by the E3 ubiquitin ligase β-TrCP and targeted for degradation by the proteasome.[3]

Quantitative Data Summary

The potency of this compound and related IWP compounds is typically measured by their ability to inhibit Wnt-driven reporter gene expression or downstream signaling events.

| Compound | Target | Assay System | Potency (EC50/IC50) | Reference |

| This compound | Porcupine (PORCN) | L-Wnt-STF cells (Wnt reporter) | 80 pM (EC50) | [6][8] |

| IWP-2 | Porcupine (PORCN) | Cell-free Wnt processing assay | 27 nM (IC50) | [9] |

| IWP Compounds (general) | Wnt Pathway | Cultured cells | ~40 nM | [7] |

Signaling Pathway Visualizations

The following diagrams illustrate the mechanism of this compound in the context of the canonical Wnt signaling pathway and the workflow for assessing its impact on β-catenin phosphorylation.

Figure 1. This compound inhibits PORCN, preventing Wnt secretion and subsequent Wnt pathway activation.

Figure 2. Workflow for Western blot analysis of β-catenin phosphorylation.

Experimental Protocols

The following is a generalized protocol for assessing the impact of this compound on β-catenin phosphorylation using Western blotting. This protocol is based on standard methodologies and may require optimization for specific cell lines and experimental conditions.[10][11]

6.1. Cell Culture and this compound Treatment

-

Cell Seeding: Plate a suitable cell line (e.g., RKO, HEK293T) in 6-well plates and grow to 70-80% confluency.

-

Treatment: Treat the cells with the desired concentration of this compound (e.g., 5 µM in DMSO) or an equivalent volume of DMSO as a vehicle control.

-

Incubation: Incubate the cells for a predetermined time course (e.g., 4, 8, 16, 24 hours) at 37°C in a humidified incubator with 5% CO2.

6.2. Protein Lysate Preparation

-

Washing: After incubation, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lysis: Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to each well.

-

Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubation: Incubate the lysate on ice for 30 minutes with periodic vortexing.

-

Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.

-

Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.

6.3. Western Blotting

-

Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Load the denatured protein samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom of the gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[10]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated β-catenin (e.g., anti-phospho-β-catenin Ser33/37/Thr41) diluted in the blocking buffer (e.g., 1:1000) overnight at 4°C with gentle agitation.[10] A primary antibody against total β-catenin and a loading control (e.g., GAPDH or β-actin) should be used on separate blots or after stripping the initial blot.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in the blocking buffer (e.g., 1:10,000) for 1 hour at room temperature.[10]

-

Washing: Repeat the washing step as described in 6.6.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated β-catenin signal to the total β-catenin or loading control signal.

Conclusion

This compound is a powerful tool for the in vitro and in vivo inhibition of Wnt signaling. Its mechanism of action, through the blockade of Wnt protein secretion, leads to the sustained activity of the β-catenin destruction complex. This results in an increased phosphorylation of β-catenin, marking it for proteasomal degradation and ultimately leading to the downregulation of the canonical Wnt signaling pathway. The methodologies and data presented in this guide provide a solid foundation for researchers to investigate the intricate role of Wnt signaling in health and disease and to explore the therapeutic potential of targeting this pathway with inhibitors like this compound.

References

- 1. GSK3β/Axin-1/β-Catenin Complex Is Involved in Semaphorin3A Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Disruption of the β-catenin destruction complex via Ephexin1-Axin1 interaction promotes colorectal cancer proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phospho-β-Catenin (Ser33/37/Thr41) Antibody | Cell Signaling Technology [cellsignal.com]

- 4. The β-Catenin Destruction Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Confluence induced threonine41/serine45 phospho-β-catenin dephosphorylation via ceramide-mediated activation of PP1cγ - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Understanding How Wnt Influences Destruction Complex Activity and β-Catenin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. biocompare.com [biocompare.com]

- 11. Characterization of the Subcellular Distribution of Phospho-β-catenin in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on IWP-O1 and Tumorigenesis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides an in-depth technical overview of the foundational research concerning the small molecule IWP-O1 and its role in tumorigenesis. It details its mechanism of action as a potent inhibitor of the Wnt signaling pathway, summarizes key quantitative data, provides detailed experimental methodologies, and visualizes critical pathways and workflows.

Introduction: Targeting the Wnt Signaling Pathway in Cancer

The Wnt signaling pathway is a crucial regulator of cellular processes, including proliferation, differentiation, and migration during embryonic development and adult tissue maintenance.[1] Aberrant activation of this pathway is a hallmark of numerous cancers, driving tumor initiation and progression. Consequently, the development of targeted inhibitors for key components of the Wnt cascade represents a promising therapeutic strategy. One such target is Porcupine (PORCN), a membrane-bound O-acyltransferase residing in the endoplasmic reticulum. PORCN is essential for the palmitoylation of Wnt ligands, a critical post-translational modification required for their secretion and subsequent signaling activity.[1][2] Inhibiting PORCN effectively shuts down all canonical and non-canonical Wnt signaling initiated by Wnt ligand-receptor interactions, making it an attractive node for therapeutic intervention.

This compound: A Highly Potent Porcupine Inhibitor

This compound (Inhibitor of Wnt Production-O1) is a small molecule identified as a highly potent and specific inhibitor of PORCN.[1] By inactivating PORCN's enzymatic activity, this compound prevents the palmitoylation and subsequent secretion of Wnt proteins, thereby abrogating downstream Wnt signaling.[3] This mechanism effectively suppresses the hallmark indicators of Wnt pathway activation.

Mechanism of Action

The primary mechanism of this compound is the direct inhibition of the acyltransferase PORCN. This blockade prevents the transfer of a palmitoyl group to a conserved serine residue on Wnt proteins. Without this lipid modification, Wnt ligands cannot be recognized by the Wntless (WLS) cargo receptor for transport out of the endoplasmic reticulum, leading to their retention and degradation.

The downstream consequences of this inhibition include:

-

Suppression of LRP6 and Dvl2/3 Phosphorylation: In the presence of Wnt ligands, the co-receptor LRP6 and the cytoplasmic scaffold protein Dishevelled (Dvl) become phosphorylated, key early events in pathway activation. This compound treatment effectively suppresses the phosphorylation of LRP6 and Dvl2/3 in cancer cell lines such as HeLa.[1][3]

-

Inhibition of β-catenin Accumulation: By blocking the initiation of the signaling cascade, this compound prevents the inhibition of the β-catenin destruction complex. This leads to the continued degradation of β-catenin and prevents its accumulation in the cytoplasm and subsequent translocation to the nucleus, a critical step for target gene transcription.[2]

References

The Role of IWP-O1 in Embryonic Stem Cell Differentiation: A Technical Guide

Introduction: The directed differentiation of embryonic stem cells (ESCs) into specific lineages is a cornerstone of regenerative medicine and developmental biology research. This process hinges on the precise temporal and spatial control of key signaling pathways that govern cell fate decisions. Among these, the Wnt signaling pathway is a critical regulator of embryonic development, influencing processes from gastrulation to organogenesis. IWP-O1 is a highly potent small molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase.[1][2][3][4][5] The PORCN enzyme is essential for the palmitoylation of Wnt ligands, a post-translational modification required for their secretion and subsequent biological activity.[2][5] By inhibiting PORCN, this compound effectively traps Wnt proteins within the cell, providing a powerful tool to suppress Wnt signaling and direct ESC differentiation. This guide provides an in-depth technical overview of this compound's mechanism of action, its application in various differentiation protocols, and detailed experimental methodologies for its use.

Mechanism of Action: this compound as a Wnt Secretion Inhibitor

The canonical Wnt/β-catenin signaling pathway is initiated when secreted Wnt ligands bind to Frizzled (FZD) receptors and their co-receptors, LRP5/6. This binding event leads to the recruitment of the Dishevelled (Dvl) protein and the inhibition of a "destruction complex" (comprising Axin, APC, and GSK3β). In the absence of Wnt, this complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Wnt-mediated inhibition of the complex allows β-catenin to accumulate, translocate to the nucleus, and co-activate TCF/LEF transcription factors, driving the expression of Wnt target genes.

This compound intervenes at the very beginning of this cascade. It specifically inhibits PORCN, the enzyme that adds a palmitoyl group to Wnt proteins in the endoplasmic reticulum. This acylation is indispensable for Wnt protein secretion.[2][3][4] By blocking this step, this compound prevents all Wnt ligands from leaving the cell, thereby inhibiting both canonical and non-canonical Wnt pathways that rely on secreted Wnts. This leads to a downstream suppression of events like the phosphorylation of Dvl2/3 and LRP6.[1][2]

Quantitative Data and Efficacy

This compound is distinguished by its high potency. The effective concentration for 50% inhibition (EC50) in a cell reporter assay is in the picomolar range, making it significantly more active than other commonly used Wnt inhibitors.

| Compound | Target | EC50 / IC50 | Cell Line |

| This compound | PORCN | 80 pM[1][2][3][4][6] | L-Wnt-STF |

| IWP-2 | PORCN | 27 nM[7] | - |

The optimal working concentration of IWP compounds in differentiation protocols can vary depending on the specific cell line, media composition, and desired outcome. The following table summarizes concentrations cited in various published protocols.

| Lineage Target | Compound | Concentration | Duration | Cell Type |

| Cardiomyocytes | IWP-2 | 7.5 µM | 48 hours (Day 2-4) | hiPSC[8] |

| Mesoderm Progenitors | IWP-2 | 5 µM | 48 hours (Day 3-5) | iPSC[9] |

| Mesoderm-biased Stem Cells | IWP-2 | 1 µM | Continuous | hESC[10] |

| Neural Crest Inhibition | IWP-2 | Not Specified | Continuous from Day 1 | hESC[11] |

Applications in Directed Differentiation of Embryonic Stem Cells

The temporal requirement for Wnt signaling varies significantly between the differentiation pathways of the three primary germ layers. This compound and related molecules are instrumental in controlling these pathways.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. Sapphire Bioscience [sapphirebioscience.com]

- 4. allgenbio.com [allgenbio.com]

- 5. The Development of Highly Potent Inhibitors for Porcupine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. axonmedchem.com [axonmedchem.com]

- 8. allencell.org [allencell.org]